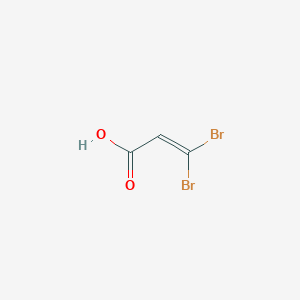
3,3-Dibromoacrylic acid
Descripción general
Descripción
3,3-Dibromoacrylic acid is a chemical compound with the molecular formula C3H2Br2O2 . It is also known by other names such as 3,3-Dibromoprop-2-enoic acid, 3,3-dibromopropenoic acid, and 3,3-dibromo-2-propenoic acid .
Molecular Structure Analysis
The molecular weight of 3,3-Dibromoacrylic acid is 229.85 g/mol . The compound has a complex structure with a heavy atom count of 7 . The exact mass is 229.84011 g/mol and the monoisotopic mass is 227.84215 g/mol .
Physical And Chemical Properties Analysis
3,3-Dibromoacrylic acid has a density of 2.5±0.1 g/cm3 . Its computed properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 37.3 Ų .
Aplicaciones Científicas De Investigación
Stereoselective Preparation of Functionalized-α-Trifluoromethyl α,β-Unsaturated Lactones
3,3-Dibromoacrylic acid is used in the stereoselective preparation of functionalized-α-trifluoromethyl α,β-unsaturated lactones . This involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction .
Synthesis of Trifluoromethyl Pyrazolinones
The compound is also used in the synthesis of trifluoromethyl pyrazolinones . This process involves a tandem stereoselective functionalization of 3,3-dibromo-2-trifluoromethyl acrylic acid ethyl ester and intramolecular cyclization reaction .
Suzuki–Miyaura Cross-Coupling Reaction
3,3-Dibromoacrylic acid is used as a precursor for a Suzuki–Miyaura cross-coupling reaction with arylboronic acids . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis.
Synthesis of Trifluoromethyl Heterocycles
The compound is used in the synthesis of trifluoromethyl heterocycles . Trifluoromethyl heterocycles are an important motif of pharmaceutical drugs and agrochemicals because the presence of a CF3 group can cause improved metabolic stability, lipophilicity, and bioavailability .
Synthesis of α-Hydroxy-α-Trifluoromethyl γ-Lactams
3,3-Dibromoacrylic acid is used in the synthesis of α-hydroxy-α-trifluoromethyl γ-lactams . This involves reactions of 2-aryl-3-chloro-3-trifluoromethyl acrylate .
Synthesis of Bicycle Trifluoromethyl Pyrazolinone Compounds
The compound is used in the synthesis of bicycle trifluoromethyl pyrazolinone compounds . This involves reactions of 2-aryl-3-chloro-3-trifluoromethyl acrylate .
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a polar aromatic brominated disinfection byproduct formed during chlorination in water
Mode of Action
As a brominated disinfection byproduct, it may interact with various biological molecules in the cell, potentially leading to changes in cellular function . More detailed studies are required to elucidate these interactions and the resulting changes.
Biochemical Pathways
Given its formation during water chlorination, it may be involved in pathways related to cellular response to oxidative stress
Result of Action
As a brominated disinfection byproduct, it may induce oxidative stress and other cellular responses
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,3-Dibromoacrylic acid. For instance, its formation is influenced by the chlorination process in water . Other environmental factors, such as pH, temperature, and presence of other chemicals, may also affect its stability and activity.
Propiedades
IUPAC Name |
3,3-dibromoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2O2/c4-2(5)1-3(6)7/h1H,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWPGQPTCCQNIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532001 | |
| Record name | 3,3-Dibromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dibromoacrylic acid | |
CAS RN |
1578-21-8 | |
| Record name | 3,3-Dibromoprop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30532001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



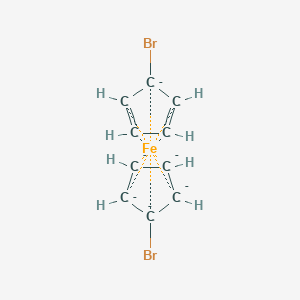
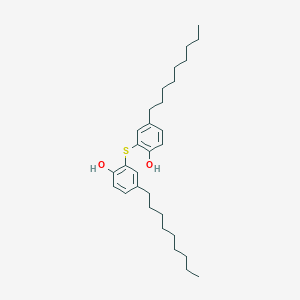
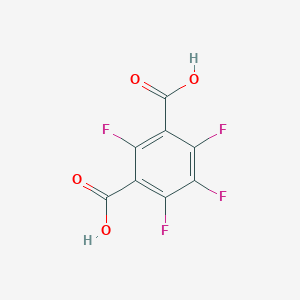
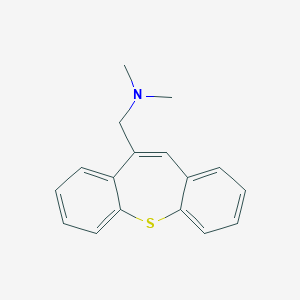
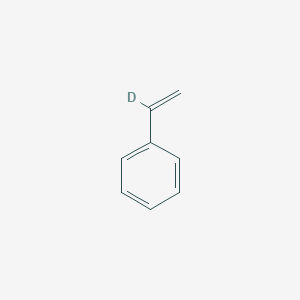
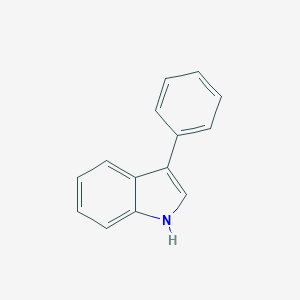
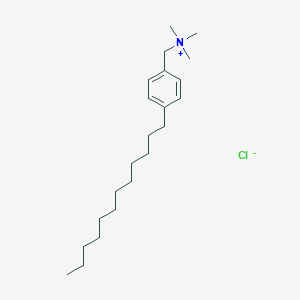
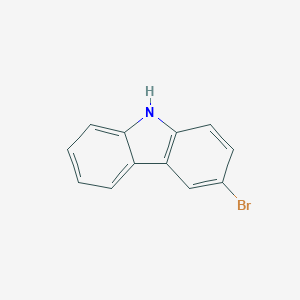
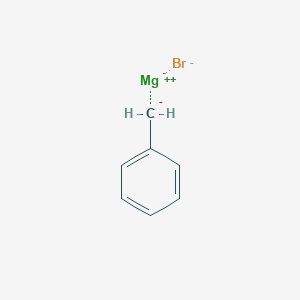
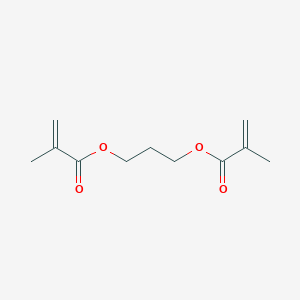
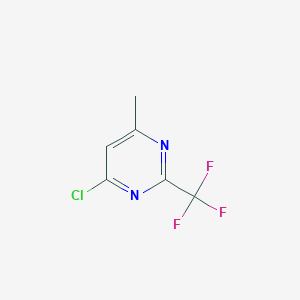
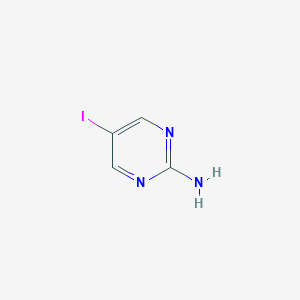
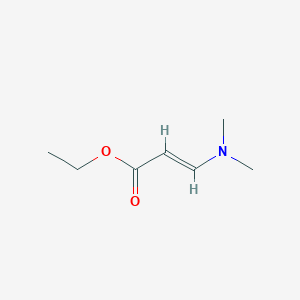
![2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid](/img/structure/B74698.png)